molecular formula C19H19NO5S B2396210 Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate CAS No. 339276-70-9

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

Cat. No.: B2396210
CAS No.: 339276-70-9
M. Wt: 373.42
InChI Key: MZDYUDQPGWOFAX-MEAXDALNSA-N
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Description

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring a methoxyaniline group and a phenylsulfonyl group, suggests potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxy compounds under specific conditions to form the methoxyaniline intermediate.

    Sulfonylation: The methoxyaniline intermediate is then reacted with a sulfonyl chloride to introduce the phenylsulfonyl group.

    Esterification: The final step involves the esterification of the intermediate with methyl groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-aminophenyl)-4-(phenylsulfonyl)-2,4-pentadienoate
  • Methyl 5-(4-hydroxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
  • Methyl 5-(4-chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

Comparison

Compared to these similar compounds, Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate may exhibit unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-16-10-8-15(9-11-16)20-14-18(12-13-19(21)25-2)26(22,23)17-6-4-3-5-7-17/h3-14,20H,1-2H3/b13-12+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYUDQPGWOFAX-MEAXDALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C=CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C=C\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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